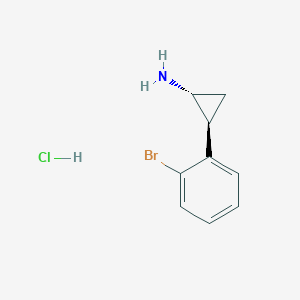

2-(2-bromophenyl)cyclopropanamine HCl

Description

Significance of the Cyclopropane (B1198618) Moiety in Bioactive Compounds

The cyclopropane ring is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its value in medicinal chemistry. Its prevalence stems from a unique combination of steric and electronic properties that can be leveraged to enhance the pharmacological profile of a molecule.

The defining characteristic of the cyclopropane ring is its significant inherent strain. The carbon-carbon bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. nih.govbeilstein-journals.orgacs.org This angle strain results in "bent" or "banana" bonds, where the electron density is located outside the direct line between the nuclei. acs.org This strained conformation makes the cyclopropane ring more reactive than larger cycloalkanes, a property that can be harnessed in specific chemical transformations. mdpi.com Despite this reactivity, the cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation, compared to linear alkyl chains, which can enhance the metabolic stability of a drug. nih.gov

The inherent strain also contributes to the unique electronic nature of the cyclopropane ring, which possesses enhanced π-character in its C-C bonds. acs.orgnih.gov This feature allows it to participate in electronic interactions, such as σ -> aryl π interactions, which can influence the conformation of the molecule. nih.gov

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyclopropane ring is considered such a scaffold. Its rigid structure provides a defined three-dimensional arrangement of substituents, which can lead to increased potency and selectivity for a specific biological target. nih.gov The defined vectors for pendant functionality allow for precise optimization of protein-ligand interactions.

Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The cyclopropane moiety has been successfully used as a bioisostere for gem-dimethyl groups, alkenes, and even aromatic rings in certain contexts. This allows medicinal chemists to explore new chemical space and potentially improve the properties of a drug candidate.

The incorporation of a cyclopropane ring into a molecule has a profound impact on its metabolic stability and molecular conformation. The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.org This can lead to a longer drug half-life and improved pharmacokinetic properties. nih.gov

From a conformational standpoint, the rigidity of the cyclopropane ring is a key advantage. nih.gov It restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a biological target. acs.orgnih.gov This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity. The planarity of the three carbon atoms in the cyclopropane ring provides a well-defined anchor for appended functional groups. acs.orgnih.gov

| Property | Description | Reference(s) |

| Bond Angles | Approximately 60°, leading to significant angle strain. | nih.govbeilstein-journals.orgacs.org |

| Bonding | Characterized by "bent" or "banana" bonds with increased p-character. | acs.orgnih.gov |

| Reactivity | More reactive than larger cycloalkanes due to ring strain. | mdpi.com |

| Metabolic Stability | Generally more resistant to oxidative metabolism compared to linear alkyl chains. | nih.gov |

| Conformational Rigidity | Reduces the number of accessible conformations, lowering the entropic cost of binding. | nih.govacs.org |

Overview of 2-(2-Bromophenyl)cyclopropanamine HCl

Within the broad class of cyclopropanamine derivatives, this compound represents a specific chemical entity with distinct structural features. Its design incorporates both the foundational cyclopropane ring and a strategically placed halogen atom on the phenyl ring.

This compound belongs to the family of 2-phenylcyclopropanamine derivatives. This class of compounds has been explored for various biological activities. For instance, derivatives of 2-phenylcyclopropylmethylamine have been designed as partial agonists for the dopamine (B1211576) D2 receptor, with potential applications as novel antipsychotics. The core structure consists of a cyclopropane ring with a phenyl group and an amine group attached to adjacent carbons. The hydrochloride salt form is common for such amine-containing compounds, as it generally improves water solubility and stability, which is advantageous for pharmaceutical applications. nih.gov

The stereochemistry of the 2-phenylcyclopropanamine scaffold is crucial for its biological activity. The trans configuration of the phenyl and amine groups is a common feature in many biologically active derivatives. The absolute configuration of the chiral centers further dictates the interaction with biological targets.

The introduction of a halogen atom, in this case, bromine, onto the phenyl ring is a deliberate modification intended to modulate the compound's properties. Halogenation is a widely used strategy in medicinal chemistry to influence a molecule's pharmacokinetic and pharmacodynamic profile.

The position of the bromine atom at the ortho- (or 2-) position of the phenyl ring is significant. The electronic and steric effects of an ortho-substituent can influence the conformation of the phenyl ring relative to the cyclopropane ring, which in turn can affect binding to a biological target. Research on other ortho-substituted phenyl-containing molecules has shown that such substitutions can lead to high selectivity and potency for specific receptors.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

A thorough review of the current scientific literature reveals a notable scarcity of specific research focused on this compound. While numerous studies have explored the synthesis and biological activities of other halogenated phenylcyclopropanamine derivatives, such as those with bromine at the 4-position or fluorine at various positions, the 2-bromo isomer remains largely uncharacterized in publicly available research. lookchem.comcymitquimica.comnih.gov

The primary unaddressed question, therefore, is the specific biological activity profile of this compound. Its structural similarity to other cyclopropanamine derivatives that have shown activity as, for example, enzyme inhibitors, suggests that it may possess interesting pharmacological properties. However, without empirical data, its potential therapeutic applications remain purely speculative.

Further unaddressed questions include:

What are the optimal synthetic routes to produce this compound with high purity and yield?

What are its specific molecular targets?

How does the ortho-bromo substitution on the phenyl ring influence its binding affinity, selectivity, and pharmacokinetic properties compared to other isomers and halogenated analogs?

Could this specific substitution pattern offer any advantages in terms of metabolic stability or target engagement?

The absence of this information in the current body of scientific literature highlights a significant knowledge gap. The exploration of this particular derivative could represent a new and potentially fruitful avenue of research within the broader field of medicinal chemistry. The synthesis and evaluation of this compound would be a necessary first step to answering these fundamental questions and determining if it holds any promise as a novel therapeutic agent or a valuable research tool.

Below is a table of physical and chemical properties for related cyclopropanamine compounds, illustrating the type of data that is currently unavailable for the 2-(2-bromophenyl) isomer.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | 1306604-68-1 | C9H11BrClN | 248.55 |

| 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1269152-01-3 | C9H11ClFN | 187.64 |

| trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride | 131844-46-7 | C9H11Cl2N | 204.10 |

Table 1: Physicochemical Properties of Related Halogenated Phenylcyclopropanamine Derivatives. This table highlights the available data for similar compounds, underscoring the lack of specific information for this compound. lookchem.comcymitquimica.comnih.govsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREMIJGUQWOEDV-DKXTVVGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175168-76-0 | |

| Record name | rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

General Synthetic Approaches to Cyclopropanamine Derivatives

The synthesis of cyclopropanamine derivatives can be achieved through several general pathways, each offering distinct advantages and challenges. These methods typically involve either the formation of the cyclopropane (B1198618) ring at a key step or the introduction of the amine group onto a pre-existing cyclopropane scaffold.

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental to the synthesis of cyclopropane-containing molecules. These reactions involve the addition of a carbene or a carbenoid to an alkene. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-(2-bromophenyl)cyclopropanamine, a logical precursor would be 2-bromostyrene.

One of the most classic and versatile methods is the Simmons-Smith reaction , which utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid. This reagent is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. For instance, the cyclopropanation of a trans-alkene will yield a trans-substituted cyclopropane. nih.gov

Another widely used method involves the metal-catalyzed decomposition of diazo compounds . wikipedia.org Rhodium and copper catalysts are commonly employed to generate a metal carbene from a diazo compound, which then reacts with an alkene. The choice of catalyst and ligand can influence the stereoselectivity of the reaction. For the synthesis of arylcyclopropanes, styrenes are common substrates for these reactions. organic-chemistry.org

The Corey-Chaykovsky reaction provides an alternative route using sulfur ylides. nih.gov This method is particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters or ketones. The reaction of a sulfonium ylide with an alkene proceeds via a betaine intermediate, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

| Cyclopropanation Method | Reagents | Substrate Example | Product Type | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkene | Substituted cyclopropane | Stereospecific; works well with allylic alcohols. |

| Metal-Catalyzed Diazo Decomposition | Diazoalkane, Rh or Cu catalyst | Alkene | Substituted cyclopropane | Versatile; stereoselectivity can be tuned with chiral ligands. |

| Corey-Chaykovsky Reaction | Sulfonium ylide | α,β-unsaturated carbonyl | Cyclopropyl (B3062369) ketone/ester | Effective for electron-deficient alkenes. |

Amination Processes

Direct amination of a cyclopropane ring is challenging due to its reduced reactivity compared to other cycloalkanes. However, indirect methods are commonly employed. One such strategy involves the use of cyclopropylboronic acids. In a Chan-Lam coupling reaction, a cyclopropylboronic acid can be coupled with an amine in the presence of a copper catalyst to form the corresponding N-cyclopropylamine. researchgate.net This method offers a direct way to introduce the amine functionality onto a pre-formed cyclopropane ring.

Another approach involves the Hofmann or Curtius rearrangement of a cyclopropanecarboxamide or a cyclopropanecarbonyl azide, respectively. researchgate.netgoogle.com These rearrangements proceed with retention of configuration and are reliable methods for the synthesis of primary cyclopropylamines from their corresponding carboxylic acid derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution on a cyclopropyl halide is a viable route to introduce an amino group. However, these reactions are often slower than with acyclic secondary halides due to increased ring strain in the transition state. libretexts.orguci.edu The reaction of a cyclopropyl halide with ammonia or an amine can lead to the desired cyclopropanamine. The stereochemistry of this reaction typically proceeds with inversion of configuration at the carbon center undergoing substitution. ku.edunih.gov The efficiency of the substitution can be influenced by the nature of the leaving group and the reaction conditions. For instance, the use of stronger nucleophiles and polar aprotic solvents can facilitate the reaction. uci.edu

A formal nucleophilic substitution can also be achieved through an elimination-addition mechanism. ku.edu In this process, a bromocyclopropane is treated with a strong base to generate a highly reactive cyclopropene intermediate. Subsequent nucleophilic addition of an amine across the double bond of the cyclopropene affords the cyclopropylamine (B47189). This method can provide access to densely substituted cyclopropanes with high diastereoselectivity. ku.edu

Reduction of Corresponding Imines

The reduction of imines is a powerful and widely used method for the synthesis of amines. organic-chemistry.orgnih.gov In the context of 2-(2-bromophenyl)cyclopropanamine synthesis, a precursor cyclopropyl ketone can be condensed with ammonia or a primary amine to form an imine or a Schiff base. Subsequent reduction of the C=N double bond yields the desired cyclopropanamine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. organic-chemistry.orgchemrxiv.org The choice of reducing agent can influence the stereochemical outcome of the reaction, especially when the imine is prochiral. Asymmetric reduction of imines, often facilitated by chiral catalysts, can provide enantiomerically enriched amines. dicp.ac.cnugent.be Imine reductases (IREDs) have also emerged as powerful biocatalysts for the enantioselective reduction of imines. nih.gov

| Amination/Reduction Method | Starting Material | Key Reagents | Product | Key Features |

| Chan-Lam Coupling | Cyclopropylboronic acid | Amine, Cu catalyst | N-Aryl/alkyl cyclopropanamine | Direct C-N bond formation. |

| Hofmann/Curtius Rearrangement | Cyclopropanecarboxamide/azide | Bromine, base / Heat | Primary cyclopropanamine | Retention of configuration. |

| Nucleophilic Substitution | Cyclopropyl halide | Ammonia/Amine | Cyclopropanamine | Typically inversion of configuration. |

| Imine Reduction | Cyclopropyl ketone | Amine, Reducing agent | Cyclopropanamine | Versatile; amenable to asymmetric synthesis. |

Stereoselective Synthesis of Cyclopropanamine Scaffolds

Achieving the desired stereochemistry is paramount in the synthesis of bioactive molecules. For 2-(2-bromophenyl)cyclopropanamine, which has two stereocenters, controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is crucial.

Enantioselective and Diastereoselective Cyclopropanation

The stereochemical outcome of a cyclopropanation reaction is often dictated by the stereochemistry of the starting alkene and the nature of the catalyst or reagent used.

Diastereoselective cyclopropanation aims to control the relative configuration of the substituents on the cyclopropane ring. As mentioned earlier, the Simmons-Smith reaction and metal-catalyzed cyclopropanations of alkenes are generally stereospecific, meaning the diastereomeric purity of the alkene is transferred to the cyclopropane product. masterorganicchemistry.comnih.gov For instance, cyclopropanation of trans-2-bromostyrene would be expected to yield the trans-2-(2-bromophenyl)cyclopropane derivative. Recent advances have also described highly diastereoselective methods for the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. chemrxiv.org

Enantioselective cyclopropanation focuses on controlling the absolute stereochemistry, leading to the formation of a single enantiomer. This is often achieved through the use of chiral catalysts. Chiral rhodium and copper complexes with specifically designed ligands have been successfully employed in the enantioselective cyclopropanation of alkenes with diazo compounds. These catalytic systems can induce high levels of enantioselectivity, providing access to optically active cyclopropanes.

Furthermore, biocatalytic approaches using engineered enzymes, such as carbene transferases, have shown promise in the stereoselective cyclopropanation of electron-deficient olefins. rochester.edu These enzymatic methods can offer high diastereo- and enantioselectivity under mild reaction conditions.

| Stereoselective Method | Approach | Key Features | Example Application |

| Diastereoselective Cyclopropanation | Use of stereospecific reactions (e.g., Simmons-Smith) | Preserves the stereochemistry of the starting alkene. | Cyclopropanation of trans-alkenes to yield trans-cyclopropanes. |

| Enantioselective Cyclopropanation | Chiral metal catalysts (Rh, Cu) with chiral ligands | Induces the formation of a specific enantiomer. | Asymmetric synthesis of optically active cyclopropane derivatives. |

| Biocatalytic Cyclopropanation | Engineered enzymes (carbene transferases) | High stereoselectivity under mild conditions. | Enantioselective synthesis of functionalized cyclopropanes. |

Metal-Catalyzed Decomposition of Diazo Compounds

A powerful method for forming cyclopropane rings involves the reaction of an alkene with a carbene, often generated from the metal-catalyzed decomposition of a diazo compound. oup.comwikipedia.orgthieme-connect.com Transition metals such as rhodium, copper, and iron are commonly employed as catalysts. oup.comwikipedia.org The mechanism typically involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. wikipedia.org

The stereoselectivity of this reaction can be influenced by the choice of catalyst and ligands. Chiral ligands attached to the metal center can induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product. wikipedia.orgnih.gov For instance, chiral cobalt(II) porphyrin complexes have demonstrated exceptional stereocontrol in cyclopropanation reactions. nih.govnih.gov

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions

| Catalyst | Diazo Compound | Alkene | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene (B11656) | Varies | Moderate |

| Cu(I)-BOX | Ethyl diazoacetate | Styrene | High | High |

| Co(II)-Porphyrin | Ethyl diazoacetate | Styrene | High | Exceptional |

Note: This table presents generalized data to illustrate the concept.

Michael Addition with Optically Pure α,β-Unsaturated Carboxylic Acid Derivatives

Another strategy for constructing chiral cyclopropanes is through a Michael-initiated ring closure (MIRC) reaction. rsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. When optically pure α,β-unsaturated carboxylic acid derivatives are used as starting materials, their inherent chirality can direct the stereochemical outcome of the cyclopropanation. nih.gov

The reaction of an α,β-unsaturated ester with a sulfur ylide is a classic example. The initial Michael addition of the ylide to the ester is followed by an intramolecular nucleophilic substitution, where the negatively charged carbon displaces a leaving group to form the three-membered ring. The stereochemistry of the final product is influenced by the stereochemistry of the starting chiral auxiliary on the carboxylic acid derivative.

Influence of Chiral Substrate and Solvent Polarity on Selectivity

The stereochemical outcome of cyclopropanation reactions is highly dependent on several factors, including the inherent chirality of the substrate and the polarity of the solvent used. A chiral substrate can create a diastereomeric transition state, favoring the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. unl.pt

Solvent polarity can also play a crucial role in influencing the selectivity of a reaction. researchgate.net In some cases, more polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction pathway and affecting the stereochemical outcome. The choice of solvent is often a critical parameter to optimize for achieving high diastereoselectivity or enantioselectivity in cyclopropanation reactions. For instance, in certain Simmons-Smith type reactions, the choice of solvent has been shown to significantly impact the diastereomeric ratio of the cyclopropane product. unl.pt

Asymmetric Reduction Methods for Chiral Amine Precursors

Once the cyclopropane ring is in place, the introduction of the amine group with the desired stereochemistry is the next critical step. This is often achieved through the asymmetric reduction of a suitable precursor, such as an imine or an oxime.

Chiral Oxazaborolidine-Mediated Reduction

Chiral oxazaborolidines, often referred to as CBS catalysts, are highly effective reagents for the asymmetric reduction of prochiral ketones and imines. researchgate.netinsuf.orgnih.gov These catalysts, developed by Corey, Bakshi, and Shibata, utilize a borane source to deliver a hydride to the substrate in a highly enantioselective manner. tcichemicals.com The mechanism involves the coordination of the substrate to the Lewis acidic boron atom of the catalyst, which then directs the hydride delivery from a borane-amine complex to one face of the carbonyl or imine. nih.gov This method has been widely applied in the synthesis of chiral alcohols and amines with high enantiomeric excess. insuf.orgijprs.com

Table 2: Enantioselective Reduction of Imines with CBS Catalysts

| Substrate (Imine) | Chiral Oxazaborolidine | Borane Source | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Phenylacetophenone imine | (S)-CBS | BH₃·THF | >95% |

| N-Benzylacetophenone imine | (R)-CBS | BH₃·SMe₂ | High |

Note: This table presents generalized data to illustrate the concept.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation of imines provides another powerful route to chiral amines. acs.org This method involves the addition of a silicon hydride (silane) across the C=N double bond of an imine, catalyzed by a chiral transition metal complex, typically based on rhodium or iridium. acs.org The resulting silylamine is then hydrolyzed to afford the chiral amine. The enantioselectivity of the reaction is controlled by the chiral ligands coordinated to the metal center. Chiral oxazolinyl-phosphine ligands have been shown to be effective in iridium-catalyzed asymmetric hydrosilylation of imines, affording high enantioselectivities. acs.org

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the reduction of imines to chiral amines. researchgate.netscispace.com This technique utilizes a hydrogen donor, such as isopropanol or formic acid, in place of gaseous hydrogen. scispace.com The reaction is catalyzed by chiral transition metal complexes, most commonly ruthenium, rhodium, or iridium, bearing chiral ligands. scispace.comrsc.org The Noyori-type catalysts, which feature a ruthenium center and a chiral diamine ligand, are particularly effective for the ATH of imines and have been applied in the synthesis of numerous natural products. bohrium.com The process is attractive due to its mild reaction conditions and the avoidance of high-pressure hydrogenation equipment. rsc.org

Biocatalytic Approaches to Chiral Amines

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. Enzymes, particularly imine reductases, provide a direct and efficient route to enantiomerically pure amines from simple prochiral ketones.

Enzyme-Mediated Reductive Amination (e.g., Imine Reductases)

Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov This transformation is pivotal for producing primary, secondary, and tertiary chiral amines. The process can occur via two main pathways: the reduction of a pre-formed imine or a direct one-pot reductive amination of a ketone with an amine donor. whiterose.ac.uknih.gov

The direct reductive amination process is particularly advantageous as it combines imine formation and reduction in a single step, often in an aqueous environment. wikipedia.org The mechanism involves the enzyme binding the ketone and amine substrates, facilitating the formation of an imine intermediate within the active site, which is then stereoselectively reduced by a hydride transfer from the NADPH cofactor. whiterose.ac.uk A wide array of IREDs have been identified and engineered, offering a toolkit of biocatalysts with varying substrate specificities and stereoselectivities (e.g., providing either the (R)- or (S)-enantiomer). nih.gov For the synthesis of a cyclopropylamine, an IRED could be employed to catalyze the reductive amination of the corresponding 2-(2-bromophenyl)cyclopropyl ketone with ammonia.

Table 1: Examples of Imine Reductase (IRED) Activity on Various Substrates This table is illustrative and provides examples of IRED performance on representative substrates, not the specific target compound.

| Enzyme Source | Substrate Ketone | Amine Donor | Product | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|---|

| Streptomyces viridochromogenes (SvIRED) | Ethyl 2-oxocyclohexane-1-carboxylate | Cyclopropylamine | cis-(1R, 2S)-product | >99% | >99% |

| Streptomyces sp. GF3587 ((R)-IRED) | 2-Propylpiperideine | - | (R)-Coniine | 99% | 90% (gram scale) |

| Engineered PocIRED | Racemic β-keto esters | Various | β-Branched chiral amines | up to >99.9% | >99% |

Cascade Reactions Utilizing Ene-Reductases and Imine Reductases

Biocatalytic cascade reactions enhance synthetic efficiency by combining multiple enzymatic steps in a single pot, thereby reducing waste, purification steps, and reaction time. nih.gov A powerful strategy for synthesizing chiral amines involves the combination of an ene-reductase (ERED) and an imine reductase (IRED). This cascade can convert an α,β-unsaturated ketone into a saturated chiral amine in one pot.

The process begins with the ERED stereoselectively reducing the carbon-carbon double bond of the unsaturated ketone to produce a chiral saturated ketone. Subsequently, an IRED or a reductive aminase (RedAm) in the same pot catalyzes the reductive amination of the ketone intermediate to yield the final chiral amine with two defined stereocenters. chemrxiv.org Recently, multifunctional enzymes known as EneIREDs have been discovered, which possess both ene-reductase and imine reductase activity, further streamlining this process. chemrxiv.org Such cascades demonstrate the modularity and power of biocatalysis to build molecular complexity from simple precursors. rjraap.com

Regio-, Chemo-, and Stereoselectivity in Biocatalysis

The exceptional selectivity of enzymes is a primary advantage of biocatalysis. rjraap.com This selectivity arises from the intricate three-dimensional structure of the enzyme's active site, which precisely orients the substrate(s) for a specific transformation.

Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral faces of a substrate, leading to products with very high enantiomeric excess (ee). In IREDs, the stereochemical outcome is determined by the specific binding orientation of the imine intermediate relative to the NADPH cofactor. wikipedia.org Protein engineering and directed evolution have been extensively used to not only improve but also invert the enantioselectivity of IREDs, providing access to either enantiomer of a target amine from the same precursor. beilstein-journals.org

Chemoselectivity: Enzymes can target a specific functional group in a multifunctional molecule, avoiding the need for protecting groups. For instance, an IRED can selectively reduce an imine in the presence of a ketone, or vice versa, a level of control that can be challenging to achieve with chemical reagents. nih.gov

Regioselectivity: In substrates with multiple similar functional groups, an enzyme can react at a specific position.

This inherent selectivity makes biocatalysis a highly "green" and efficient methodology, minimizing side reactions and simplifying product purification. mdpi.com

Specific Synthetic Routes Relevant to Bromophenylcyclopropanamines

While direct literature on the synthesis of 2-(2-bromophenyl)cyclopropanamine is sparse, established methodologies for analogous arylcyclopropylamines provide robust and relevant synthetic blueprints.

Conversion of Halogenated Cyclopropanes

A logical approach to synthesizing the target amine involves the introduction of the amino group onto a pre-existing halogenated cyclopropane ring. This can be conceptualized as a nucleophilic substitution, although direct SN2 reactions on cyclopropane rings are generally disfavored.

One viable pathway involves a formal nucleophilic substitution that proceeds through an elimination-addition mechanism. researchgate.net Treatment of a bromocyclopropane bearing an adjacent ester group with a strong base (e.g., potassium tert-butoxide) can induce elimination to form a strained cyclopropene intermediate. Subsequent addition of a nucleophile, such as an amine, across the double bond can yield the desired aminocyclopropane. researchgate.net

Another well-established method for converting alkyl halides to primary amines is the Gabriel Synthesis . This reaction uses potassium phthalimide as an ammonia surrogate to perform a nucleophilic substitution on an alkyl halide. wikipedia.orgmasterorganicchemistry.com While typically applied to primary and secondary alkyl halides, its application to a bromocyclopropane, such as 1-bromo-2-(2-bromophenyl)cyclopropane, is plausible. The resulting N-cyclopropylphthalimide can then be cleaved, commonly with hydrazine (Ing-Manske procedure), to release the free primary amine. nrochemistry.comthermofisher.com

Table 2: Representative Two-Step Gabriel Synthesis of a Primary Amine This table outlines the general transformation, not a specific reaction with the target substrate.

| Step | Reaction | Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | Alkyl Halide (R-X), Potassium Phthalimide | N-Alkylphthalimide |

| 2 | Deprotection | Hydrazine (N₂H₄) | Primary Amine (R-NH₂) |

Synthesis from Nitrocyclopropylbenzene Intermediates

The synthesis of aminocyclopropanes via the reduction of corresponding nitrocyclopropanes is a well-documented and effective strategy. organic-chemistry.org This route is particularly powerful for creating arylcyclopropylamines. A relevant synthesis for a similar compound, (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, provides a clear precedent. googleapis.com

The synthesis typically begins with an aldehyde (e.g., 2-bromobenzaldehyde) which undergoes a Henry reaction (nitroaldol condensation) with a nitroalkane like nitromethane. The resulting nitroalcohol can then be induced to cyclize. This cyclization can be achieved by converting the alcohol to a good leaving group, followed by intramolecular nucleophilic attack by the nitronate anion to form the nitrocyclopropane ring. The final and key step is the reduction of the nitro group to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation with a palladium catalyst or reduction with zinc dust. googleapis.com This pathway offers excellent control over the trans stereochemistry often found in biologically active cyclopropylamines.

Formation of Hydrochloride Salt

The final step in the synthesis of 2-(2-bromophenyl)cyclopropanamine is the formation of its hydrochloride (HCl) salt. This process serves not only to convert the amine into a more stable, crystalline solid but also aids in its purification. The free base of 2-(2-bromophenyl)cyclopropanamine is typically dissolved in a suitable organic solvent. Anhydrous hydrogen chloride, either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol, is then introduced into the solution.

The addition of HCl to the amine solution leads to an acid-base reaction, forming the ammonium (B1175870) salt, which is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final 2-(2-bromophenyl)cyclopropanamine HCl product. The choice of solvent is crucial to ensure high recovery of the salt and effective removal of impurities.

For analogous compounds, such as trans-2-phenylcyclopropylamine, the hydrochloride salt is a commercially available product, indicating that this method of salt formation is robust and widely used. masterorganicchemistry.comsigmaaldrich.com In scalable syntheses of related cyclopropylamines, the deprotection of a carbamate-protected amine using hydrogen chloride in diethyl ether has been shown to be an effective method, yielding the hydrochloride salt in high purity. nih.gov

Optimization of Reaction Conditions and Process Development for Scalability

The development of a scalable and efficient synthesis for this compound requires careful optimization of each reaction step. Key considerations include reaction time, temperature, reagent stoichiometry, and solvent selection to maximize yield and purity while ensuring the process is safe and economically viable for large-scale production.

For large-scale synthesis, continuous-flow microreaction systems have been shown to significantly improve the efficiency and safety of the Hofmann rearrangement for the production of cyclopropylamine. wikipedia.org This technology allows for precise control over reaction parameters, leading to higher yields and shorter reaction times compared to traditional batch processes. wikipedia.org

The table below summarizes various conditions that can be optimized for the key synthetic steps leading to this compound, based on established methodologies for analogous compounds.

| Reaction Step | Parameter to Optimize | Conditions/Reagents Investigated | Potential Impact on Yield/Purity |

| Cyclopropanation | Catalyst, Solvent, Temperature | Rhodium(II) acetate, Copper-based catalysts; Dichloromethane, Toluene; -20°C to reflux | Influences diastereoselectivity (cis/trans ratio) and enantioselectivity. |

| Amide Formation | Coupling agent, Base, Solvent | Thionyl chloride/ammonia, Carbodiimides (e.g., DCC, EDC); Triethylamine, Pyridine; Tetrahydrofuran, Dichloromethane | Affects yield and purity of the intermediate carboxamide. |

| Hofmann Rearrangement | Reagent, Base, Solvent | Br₂/NaOH, NBS/DBU, Lead tetraacetate; Sodium hydroxide, DBU; Water, Methanol, Dioxane | Determines reaction efficiency, minimizes side products, and impacts safety on a large scale. |

| HCl Salt Formation | Solvent, HCl source | Diethyl ether, Isopropanol, Ethyl acetate; Gaseous HCl, HCl in ether/isopropanol | Optimizes crystallization, yield, and purity of the final salt. |

This table is a representation of parameters that would be considered for optimization based on general synthetic knowledge for this class of compounds.

Further process development would involve minimizing the use of hazardous reagents, such as diazomethane for cyclopropanation, in favor of safer alternatives like those used in Simmons-Smith or related reactions. masterorganicchemistry.comnih.gov The choice of starting materials is also critical; for instance, beginning with a stereochemically pure cyclopropanecarboxylic acid can simplify the purification process later on. The development of a robust and scalable process is essential for the potential application of this compound in various fields of chemical research.

Publicly Available Research Lacking for "this compound" in Key Biological Target Areas

An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific research data for the chemical compound This compound regarding its molecular mechanisms and interactions with key biological targets. Despite a thorough search for information pertaining to its effects on Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), no dedicated studies detailing its inhibitory profile were identified.

The cyclopropylamine scaffold, a core feature of this molecule, is well-documented in medicinal chemistry. Derivatives of this structure, most notably tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), are known to be potent inhibitors of both MAO and LSD1. nih.govresearchgate.netnih.gov Research into this class of compounds has elucidated detailed mechanisms of action, including enzyme inhibition kinetics and structural interactions.

However, the specific influence of a bromine atom at the ortho-position of the phenyl ring, as found in this compound, does not appear to be characterized in the context of the requested outline. Studies on other halogenated derivatives, such as those with bromine at different positions on the phenyl ring (e.g., 4-bromo-PCPA), have been conducted, highlighting that the position and nature of substituents are critical determinants of inhibitory activity and selectivity. acs.org Similarly, research exists for other 2-bromo-phenyl containing compounds in different structural scaffolds, but this information cannot be extrapolated to the specific cyclopropylamine . nih.gov

Without specific experimental data for this compound, any discussion on the following topics would be speculative and not meet the required standards of scientific accuracy:

Molecular Mechanisms and Biological Targets of Cyclopropanamine Derivatives

Enzyme Inhibition by Cyclopropanamine Scaffolds

Lysine-Specific Demethylase 1 (LSD1) Inhibition:No available data detailing its potential inhibitory effects on this epigenetic regulator.

Consequently, it is not possible to generate a scientifically accurate article on "2-(2-bromophenyl)cyclopropanamine HCl" that adheres to the provided outline, as the foundational research findings for this specific compound are not present in the available literature.

Inhibition of Histone Demethylation

Cyclopropanamine derivatives, particularly those with a trans-2-phenylcyclopropylamine framework, are recognized as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govjohnshopkins.edu The inhibitory mechanism of these compounds is based on the chemical reactivity of the cyclopropylamine (B47189) group. nih.gov

The process is a mechanism-based inactivation, where the enzyme's FAD cofactor oxidizes the cyclopropylamine. This oxidation leads to the formation of a covalent adduct between the inhibitor and the FAD cofactor. johnshopkins.edu This adduct is stabilized by interactions with surrounding residues in the active site of LSD1. nih.gov The formation of this stable complex effectively blocks the enzyme's catalytic activity, preventing it from demethylating its histone substrates. nih.govjohnshopkins.edu

The structure of the inhibitor, including substitutions on the phenyl ring, significantly influences its potency. Research into the structure-activity relationship (SAR) has shown that adding small functional groups, especially halogens, to the phenyl ring can lead to a significant improvement in inhibitory activity against KDM1A. nih.gov For instance, compound S2101, a derivative of tranylcypromine (B92988) (2-phenylcyclopropylamine or 2-PCPA), demonstrated substantially stronger inhibition of LSD1 compared to its parent compound. nih.gov This suggests that the 2-bromophenyl substitution in "this compound" is a rational design choice to enhance inhibitory potential.

Table 1: Inhibitory Activity of Selected Cyclopropanamine Derivatives against LSD1

| Compound | LSD1 Inhibition Potency | Reference |

|---|---|---|

| Tranylcypromine (2-PCPA) | Baseline inhibitor | nih.gov |

| Compound S2101 | k(inact)/K(I) = 4560 M⁻¹ s⁻¹ | nih.gov |

| Compound 44a | IC₅₀ = 31 nM | nih.gov |

| Compound 7e (Indoline derivative) | IC₅₀ = 24.43 nM | acs.orgnih.gov |

Effects on Gene Expression Regulation

By inhibiting LSD1, cyclopropanamine derivatives trigger significant changes in gene expression. nih.govnih.gov LSD1-mediated demethylation of H3K4 is generally associated with transcriptional repression. johnshopkins.edu Therefore, its inhibition can lead to the restoration of methylation marks (mono- and di-methylation) at H3K4 and H3K9, which in turn reactivates the expression of previously silenced genes. nih.govresearchgate.net

This effect is particularly relevant in oncology, as aberrations in LSD1 activity and the resulting epigenetic silencing are linked to various cancers. nih.govnih.gov The inhibition of LSD1 by compounds like 2-(2-bromophenyl)cyclopropanamine can restore the expression of tumor suppressor genes that were abnormally silenced in cancer cells. nih.gov It should be noted that the effects of such epigenetic drugs are not uniform across the genome; they can lead to both the upregulation and downregulation of different genes depending on the specific genomic locus and cellular context. nih.gov For example, while some genes involved in developmental processes may be upregulated, others related to the cell cycle may be downregulated, contributing to the anti-proliferative effects of these inhibitors. nih.gov

Selectivity over Other Demethylases (e.g., LSD2) and Enzymes (e.g., MAOs)

A critical aspect of developing therapeutic agents is their selectivity for the intended target over other related enzymes, which helps to minimize off-target effects. LSD1 belongs to a family of FAD-dependent amine oxidases, which also includes Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases (MAO-A and MAO-B). nih.govacs.org While the parent compound, tranylcypromine, inhibits both LSD1 and MAOs, newer derivatives have been engineered for greater selectivity. nih.govacs.org

Structural modifications, such as those seen in indolin-5-yl-cyclopropanamine derivatives, have led to compounds with high selectivity for LSD1 over both LSD2 and the MAOs. acs.orgnih.gov For example, the representative compound 7e showed potent inhibition of LSD1 while being over 200-fold more selective against LSD2 and over 4000-fold more selective against MAOs. acs.orgnih.gov This high degree of selectivity is achieved by designing the molecule to fit optimally within the active site of LSD1, creating interactions that are not possible with the active sites of LSD2 or MAOs. nih.govjohnshopkins.edu

Table 2: Selectivity Profile of a Representative LSD1 Inhibitor (Compound 7e)

| Enzyme Target | IC₅₀ | Selectivity Fold (vs. LSD1) | Reference |

|---|---|---|---|

| LSD1 | 24.43 nM | - | acs.orgnih.gov |

| LSD2 | >5,000 nM | >205-fold | acs.orgnih.gov |

| MAO-A | >100,000 nM | >4097-fold | acs.orgnih.gov |

Cytochrome P450 Enzyme Inactivation

Cyclopropylamines are well-documented as mechanism-based inactivators, or "suicide inhibitors," of cytochrome P450 (CYP450) enzymes. nih.govfrontiersin.org These enzymes are central to the metabolism of a vast number of drugs and endogenous compounds. criver.com Inactivation occurs when the CYP450 enzyme metabolizes the cyclopropylamine, generating a reactive species that covalently modifies and disables the enzyme. frontiersin.orgnih.gov This process is distinct from direct competitive inhibition and is often irreversible. criver.com

One-Electron Oxidation Mechanism

The inactivation process is initiated by a one-electron oxidation of the cyclopropylamine substrate by the activated CYP450 enzyme. nih.govresearchgate.net The catalytic cycle of CYP450 involves a highly reactive iron-oxo species (Compound I) that can abstract an electron from a substrate. youtube.com In the case of cyclopropylamines, this occurs via a single-electron transfer (SET) from the nitrogen atom to the enzyme's active site. nih.govacs.org Some studies suggest that the mechanism may be a proton-coupled electron transfer (PCET), where the electron transfer is concerted with a proton abstraction from the nitrogen. nih.govfrontiersin.orgresearchgate.net This initial oxidation step transforms the neutral amine into a highly reactive aminium radical cation intermediate. nih.govfrontiersin.orgresearchgate.net

Cyclopropane (B1198618) Ring Scission and Covalent Modification

Following the initial one-electron oxidation, the high ring strain of the three-membered cyclopropane ring facilitates its rapid and irreversible fragmentation (scission). nih.govhyphadiscovery.comresearchgate.net The formation of the aminium radical cation weakens the adjacent carbon-carbon bonds of the cyclopropane ring, leading to its opening and the formation of a carbon-centered radical. researchgate.netresearchgate.net This newly formed radical is a highly reactive intermediate. frontiersin.org It can then covalently bind to the CYP450 enzyme, often attacking the heme prosthetic group or nearby amino acid residues in the active site. nih.gov This covalent modification results in the irreversible inactivation of the enzyme, as it can no longer bind or metabolize other substrates. frontiersin.orgnih.gov

Cyclopropyl (B3062369) Group as a Mechanistic Probe

The predictable and characteristic ring-opening reaction makes the cyclopropyl group an invaluable mechanistic probe in enzymology. nih.govfrontiersin.orggrantome.com Its presence in a substrate molecule can be used to investigate the reaction mechanisms of various enzymes, particularly oxidases like CYP450s. frontiersin.orghyphadiscovery.com If the metabolism of a cyclopropyl-containing compound leads to products derived from ring scission, it serves as strong evidence for a mechanism involving a single-electron oxidation and the formation of a radical intermediate. acs.orgresearchgate.net This approach has been widely used to elucidate elusive reaction mechanisms, such as those involved in P450-catalyzed amine oxidations, and to distinguish between different potential catalytic pathways. nih.govfrontiersin.orgnih.gov

DNA Polymerase Inhibition

DNA polymerases are crucial enzymes responsible for DNA replication and repair. nih.gov Their inhibition can halt cell proliferation, making them a key target in the treatment of cancers and viral diseases. nih.gov DNA-directed DNA polymerase inhibitors function by various mechanisms, including competitive binding to the active site, interference with the DNA substrate, or incorporation into the growing DNA strand, leading to chain termination. nih.gov

Quinoprotein Methylamine (B109427) Dehydrogenase Inhibition

Quinoprotein methylamine dehydrogenases (MADH) are enzymes found in certain bacteria that are involved in the metabolism of single-carbon compounds. nih.gov Cyclopropylamine itself has been identified as a mechanism-based inhibitor of MADH from Paracoccus denitrificans. nih.gov The inactivation process involves the formation of a covalent bond between the alpha and beta subunits of the enzyme. nih.gov This cross-linking is dependent on the presence of a specific amino acid residue, phenylalanine at position 55 on the alpha subunit, highlighting a novel mechanistic role for this residue in the enzyme's function. nih.gov This established activity of the basic cyclopropylamine structure suggests that derivatives such as this compound could potentially exhibit similar inhibitory effects on this class of bacterial enzymes.

Kinase Inhibition (General Principles, e.g., BRAF, MEK, Akt1)

Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, including cancer. The BRAF, MEK, and Akt1 kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

BRAF and MEK: These are central components of the MAPK/ERK pathway. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of certain cancers. nih.gov Inhibitors of BRAF and MEK have been developed as targeted cancer therapies. nih.govnih.gov

Akt1: This kinase is a key node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of Akt1 is another important strategy in cancer treatment, often used in combination with inhibitors of other pathways to overcome resistance. nih.govnih.gov

While there is no direct evidence from the provided search results showing that this compound is a kinase inhibitor, the general principle of small-molecule kinase inhibition involves compounds that bind to the ATP-binding pocket of the kinase or to allosteric sites, thereby preventing the phosphorylation of downstream targets. nih.govnih.gov The development of such inhibitors often involves scaffolds that can be chemically modified to improve potency and selectivity. nih.gov

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a bacterial metalloenzyme that is essential for bacterial protein synthesis. It removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.govpharmacophorejournal.com As this process is generally absent in mammalian cells, PDF is an attractive target for the development of novel antibiotics. nih.govpharmacophorejournal.com PDF inhibitors are designed to bind to the active site of the enzyme, often chelating the metal ion (typically iron or zinc) that is essential for its catalytic activity. nih.gov While a variety of PDF inhibitors have been developed, including hydroxamic acid derivatives, there is no specific mention in the searched literature of this compound acting as a PDF inhibitor. nih.govnih.gov

Interactive Data Table: Examples of Enzyme Inhibitors

| Enzyme Target | Inhibitor Class/Example | General Mechanism of Action |

| DNA Polymerase | Acyclovir | Chain termination upon incorporation into viral DNA. nih.gov |

| Quinoprotein Methylamine Dehydrogenase | Cyclopropylamine | Mechanism-based inactivation via covalent cross-linking of enzyme subunits. nih.gov |

| BRAF Kinase | Dabrafenib | Inhibition of the RAF/MEK interaction in the MAPK pathway. nih.gov |

| Peptide Deformylase | Actinonin | Inhibition of the removal of the formyl group from newly synthesized proteins. pharmacophorejournal.comnih.gov |

Receptor Modulation and Ligand Binding

Neurokinin-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor is a G protein-coupled receptor whose endogenous ligand is substance P. nih.gov This receptor is implicated in pain transmission, inflammation, and emesis. nih.govnih.gov NK-1 receptor antagonists block the binding of substance P, thereby preventing its downstream effects. nih.gov These antagonists have found clinical use, particularly as antiemetics in chemotherapy. nih.govwikipedia.org The development of potent and selective non-peptide NK-1 receptor antagonists has been a significant area of research. For example, the development of the approved drug aprepitant (B1667566) involved modifications to a benzylether piperidine (B6355638) scaffold, including fluorination of a phenyl ring to enhance receptor binding and prevent metabolic deactivation. mdpi.com While direct evidence is lacking for this compound, the presence of a substituted phenyl ring is a common feature in many small-molecule receptor modulators, suggesting that it could potentially interact with receptors like the NK-1 receptor.

Dopamine (B1211576) D3 Receptor Modulation

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic areas of the brain. nih.gov It is involved in the regulation of mood, cognition, and motivation, making it a target for the treatment of various neuropsychiatric disorders, including substance use disorders. nih.gov Modulation of the D3 receptor can be achieved through agonists, antagonists, or partial agonists. Research has shown that phenylpiperazine derivatives can exhibit high selectivity for the D3 receptor over the D2 receptor. nih.gov Furthermore, a series of 2-phenylcyclopropylmethylamine derivatives have been designed and synthesized as potent dopamine D2 receptor partial agonists. nih.gov This structural similarity to this compound suggests a potential for this compound or its close analogs to modulate dopamine receptors.

Interactive Data Table: Examples of Receptor Modulators

| Receptor Target | Modulator Type/Example | General Mechanism of Action |

| Neurokinin-1 (NK-1) Receptor | Aprepitant (Antagonist) | Competitively blocks the binding of substance P to the NK-1 receptor. nih.govmdpi.comdrugbank.com |

| Dopamine D3 Receptor | WC44 (Agonist) | Binds to and activates the D3 receptor. nih.gov |

| Dopamine D2 Receptor | 2-Phenylcyclopropylmethylamine derivatives (Partial Agonists) | Binds to the D2 receptor and elicits a response that is lower than that of a full agonist. nih.gov |

μ-Opioid Receptor Modulation

Extensive searches of scientific literature and databases have not yielded evidence to suggest that tranylcypromine, or its close analogs, directly modulate the μ-opioid receptor. While interactions between monoamine oxidase inhibitors (MAOIs) like tranylcypromine and opioid analgesics are documented, these are primarily pharmacodynamic in nature, leading to risks such as serotonin (B10506) syndrome due to combined effects on serotonin levels, rather than a direct binding or functional modulation of the μ-opioid receptor itself. drugbank.commedscape.com There are warnings against the concurrent use of tranylcypromine with certain opioids due to the potential for severe adverse reactions, including serotonin syndrome and hypertensive crises. medscape.commayoclinic.org

Serotonin (5-HT2) Receptor Agonism

Tranylcypromine has been identified as a lead compound in the development of selective serotonin 5-HT2C receptor agonists. wikipedia.orgnih.govnih.gov While tranylcypromine itself displays only modest activity as a 5-HT2C agonist, structural modifications have led to the synthesis of potent and efficacious agonists with selectivity over the 5-HT2A and 5-HT2B receptor subtypes. wikipedia.orgnih.govnih.gov

Research into a series of 1-aminomethyl-2-phenylcyclopropanes, derived from the tranylcypromine scaffold, has identified compounds with significant agonistic activity at the 5-HT2C receptor. The key pharmacophore for this activity is a 2-aminomethyl-trans-cyclopropyl side chain attached to a substituted benzene (B151609) ring. nih.govnih.gov For instance, the compound known as 37 in one study, (2-(3-methylphenyl)cyclopropyl)methylamine, demonstrated an EC50 of 4.8 nM at the 5-HT2C receptor, with 120-fold and 14-fold selectivity over the 5-HT2A and 5-HT2B receptors, respectively. nih.gov

The interaction with 5-HT2A receptors is also a noted activity of tranylcypromine. Studies have shown that acute administration of tranylcypromine can enhance nicotine (B1678760) self-administration, an effect that appears to be mediated through the activation of 5-HT2A receptors. nih.gov Furthermore, N,N-dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine have been synthesized and shown to act as potent 5-HT receptor agonists, with a hydroxyl substituent in the 2- or 3-position of the phenyl ring being a requirement for this activity. youtube.com

| Compound/Derivative | Receptor Target(s) | Activity | EC50/Selectivity |

| Tranylcypromine | 5-HT2C | Modest Agonist | Not specified |

| (2-(3-methylphenyl)cyclopropyl)methylamine (Compound 37) | 5-HT2C, 5-HT2A, 5-HT2B | Potent & Selective Agonist | 5-HT2C: 4.8 nM, 120-fold selective over 5-HT2A, 14-fold selective over 5-HT2B |

| trans-2-Phenylcyclopropylmethylamine hydrochloride (14a) | 5-HT2C | Potent Agonist | 13 nM |

| N,N-Dialkylated monophenolic derivatives | 5-HT Receptors | Potent Agonists | Dependent on substitution pattern |

General Receptor Interaction Mechanisms

The primary and most well-characterized mechanism of action for tranylcypromine is the non-selective and irreversible inhibition of monoamine oxidase (MAO), with a slight preference for the MAO-B isoenzyme. drugbank.comwikipedia.org This inhibition leads to an accumulation of monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine in the synaptic cleft, which is believed to be the basis for its antidepressant effects. nih.govnih.gov The inhibition is irreversible, meaning that the restoration of MAO activity requires the synthesis of new enzyme molecules. nih.gov

Beyond its action on MAO, tranylcypromine's interactions with other receptors are less defined. Its structural similarity to amphetamine suggests a potential for interaction with monoamine transporters, though it is a weak dopamine and norepinephrine releasing agent. wikipedia.org The development of derivatives with high affinity for specific serotonin receptor subtypes, like the 5-HT2C receptor, highlights that the cyclopropylamine scaffold can be modified to achieve selective receptor interactions. wikipedia.orgnih.govnih.gov These interactions are governed by the specific stereochemistry and substitution patterns on the phenyl ring and the amine group, which dictate the affinity and efficacy at different receptor targets. youtube.com

Interactions with Biological Pathways and Cellular Processes

The engagement of tranylcypromine with its molecular targets initiates a cascade of events that influence various biological pathways and cellular processes.

Role in Transcriptional Regulation

A significant finding in recent years is the identification of tranylcypromine as an inhibitor of the histone demethylase, LSD1 (Lysine-Specific Demethylase 1), also known as BHC110. wikipedia.org Tranylcypromine inhibits LSD1 with an IC50 value of less than 2 μM. wikipedia.org LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional repression. By inhibiting LSD1, tranylcypromine can lead to the de-repression of target genes, thereby influencing transcriptional activity. wikipedia.org This epigenetic mechanism is an area of active research, with analogs of tranylcypromine being investigated for their potential in cancer therapy due to the role of LSD1 in the growth and metastasis of tumor cells. wikipedia.org

Influence on Cellular Signaling Pathways

Tranylcypromine has been shown to modulate neuroinflammatory signaling pathways. In a study using BV2 microglial cells, tranylcypromine was found to selectively alter the lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines. mayoclinic.org This effect was mediated through the modulation of the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. mayoclinic.org Specifically, tranylcypromine was shown to inhibit LPS-mediated TLR4 signaling, which in turn affected the downstream activation of ERK and STAT3, leading to a reduction in the production of certain proinflammatory cytokines. mayoclinic.org

Structure Activity Relationships Sar and Structural Optimization

Conformational Analysis and Rigidity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a critical structural motif in medicinal chemistry, frequently incorporated into drug molecules to enhance metabolic stability and modulate molecular conformation for improved target binding. rsc.org This three-membered ring imparts significant conformational rigidity, presenting a well-defined three-dimensional shape that can be advantageous for fitting into the active site of a biological target. nih.gov The strained nature of the cyclopropane ring gives it unique electronic properties, intermediate between those of an alkene and a gem-dimethyl group. nih.gov

This inherent rigidity reduces the number of possible conformations the molecule can adopt, which can lead to a more favorable binding entropy upon interaction with a receptor. By "locking" the molecule into a more bioactive conformation, the cyclopropane fragment plays a crucial role in optimizing pharmacological activity. researchgate.netdigitellinc.com Quantum mechanical studies on related cyclopropane analogs of amino acids have been used to investigate their intrinsic conformational preferences, further highlighting the defined spatial arrangements imposed by this ring system. nih.gov The incorporation of this ring is a known strategy to enhance properties such as metabolic stability and target potency. rsc.orgbohrium.com

Impact of Aromatic Substituents (e.g., Bromine, Chlorine, Fluorine, Trifluoromethyl)

The identity and position of substituents on the phenyl ring are pivotal in determining the molecule's pharmacological profile. Halogens and other electron-withdrawing groups, such as the bromine atom in 2-(2-bromophenyl)cyclopropanamine, significantly alter the electronic and steric properties of the compound.

The electronic nature of aromatic substituents can modulate a compound's activity. In studies of analogous 2-aryl-2-fluoro-cyclopropylamines as inhibitors of monoamine oxidase A (MAO-A), electron-withdrawing groups at the para-position, such as fluorine, chlorine, or trifluoromethyl, were found to increase the inhibitory potency. nih.govresearchgate.net Conversely, electron-donating groups like methyl did not influence MAO-A inhibition but did increase potency against microbial tyramine (B21549) oxidase. nih.govacs.org This suggests that the electronic landscape of the aromatic ring is a key factor in the interaction with the enzyme's active site.

The size and position of the substituent (steric effects) also play a role. The interaction between a substituent and the target protein can either be favorable, leading to increased affinity, or unfavorable, causing steric hindrance that prevents optimal binding. The substitution pattern on a disubstituted benzene (B151609) ring influences its reactivity and interaction with its environment. msu.edu

Table 1: Effect of Aromatic Substituents on MAO-A Inhibition for trans-2-aryl-2-fluorocyclopropylamine Analogs

| Substituent (para-position) | Electronic Effect | Impact on MAO-A Inhibition Potency |

| Trifluoromethyl (CF₃) | Electron-withdrawing | Increased |

| Fluorine (F) | Electron-withdrawing | Increased |

| Chlorine (Cl) | Electron-withdrawing | Slightly Decreased/Increased |

| Methyl (CH₃) | Electron-donating | No influence |

| Methoxy (OCH₃) | Electron-donating | No influence |

This table is generated based on data from analogous compounds to illustrate general SAR principles. nih.govresearchgate.netacs.org

Aromatic substituents significantly affect a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn influences its absorption, distribution, and metabolism. Introducing halogen atoms like fluorine or a trifluoromethyl group into an aromatic ring generally increases the lipophilicity of a molecule. nih.gov For instance, the log D values (a measure of lipophilicity at a specific pH) of aryl cyclopropylamine (B47189) analogs reflect the expected influence of various substituents. nih.gov

Higher lipophilicity can enhance passage through biological membranes but may also lead to increased metabolic breakdown. However, the cyclopropane motif itself is known to confer enhanced metabolic stability. digitellinc.combohrium.com Strategic placement of substituents can also shield the molecule from metabolic enzymes. For example, replacing a metabolically vulnerable phenyl ring with a pyridyl group has been shown to increase metabolic stability by reducing lipophilicity and resistance to oxidative metabolism. nih.gov

Stereochemical Effects on Biological Activity

Stereoisomerism, which includes both enantiomers and diastereomers (cis/trans isomers), is a critical factor in the biological activity of phenylcyclopropylamines. solubilityofthings.comnih.gov Different spatial arrangements of the same atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov

Many biologically active molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers (often designated as d/l, +/-, R/S). These enantiomers can have markedly different biological activities, potencies, and pharmacokinetic profiles. derangedphysiology.com This is because the binding sites of proteins are also chiral and will interact preferentially with one enantiomer over the other.

For example, in a study of 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was a potent inhibitor of tyramine oxidase, while its mirror image, the (1R,2R)-enantiomer, was virtually inactive. nih.gov Similarly, the different enantiomers of amphetamine exhibit distinct concentrations in the brain after administration of a racemic mixture. nih.gov It is common for one enantiomer of a drug to be significantly more potent or to have a different biological effect than its counterpart. nih.gov

Due to the rigid nature of the cyclopropane ring, substituents can be arranged in a cis (on the same side) or trans (on opposite sides) configuration. This geometric isomerism, a form of diastereomerism, profoundly impacts biological activity. solubilityofthings.com

In the case of phenylcyclopropylamine-based MAO inhibitors, the trans-isomers are consistently reported to be more potent inhibitors than the corresponding cis-isomers. researchgate.net Specifically, trans-2-aryl-2-fluorocyclopropylamines are low micromolar inhibitors of both MAO-A and MAO-B, whereas the corresponding cis-isomers are 10 to 100 times less active against MAO-A. nih.govresearchgate.net The well-known antidepressant tranylcypromine (B92988) is the trans-isomer of 2-phenylcyclopropylamine. nih.gov This difference in activity underscores the importance of the specific spatial orientation of the phenyl and amine groups for effective interaction with the enzyme's active site.

Table 2: Comparison of Biological Activity for Cis and Trans Isomers of 2-aryl-2-fluorocyclopropylamine Analogs

| Isomer Configuration | Relative Potency (MAO-A) | Selectivity Profile |

| trans | High (low micromolar inhibition) | Moderate MAO-A selectivity |

| cis | Low (10-100x less active) | MAO-B selective |

This table is generated based on data from analogous compounds to illustrate general SAR principles. nih.govresearchgate.net

Importance of Defined Stereochemistry for Pharmacological Profiles

The three-dimensional arrangement of atoms in phenylcyclopropylamine derivatives is a critical determinant of their biological activity. The interaction between a drug and its biological target is highly dependent on the specific spatial orientation of the molecule, meaning that different stereoisomers of the same compound can have vastly different pharmacological profiles. patsnap.comnih.gov This stereoselectivity is observed in both the relative orientation of substituents on the cyclopropane ring (cis/trans isomerism) and the absolute configuration of chiral centers (enantiomers).

For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogs of the classic monoamine oxidase (MAO) inhibitor tranylcypromine, the trans-isomers were found to be low micromolar inhibitors of both MAO A and MAO B. nih.gov In contrast, the corresponding cis-compounds were 10 to 100 times less active against MAO A, demonstrating a clear preference for the trans configuration for potent MAO A inhibition. nih.gov

Absolute configuration is equally crucial. In studies of 2-fluoro-2-phenylcyclopropylamine as an inhibitor of tyramine oxidase, the (1S,2S)-enantiomer was identified as an excellent inhibitor, while the (1R,2R)-enantiomer was essentially devoid of activity. nih.gov This stark difference underscores that only one enantiomer may fit correctly into the enzyme's active site to elicit a biological response. Similarly, for a derivative of the Lysine-Specific Demethylase 1 (LSD1) inhibitor tranylcypromine, one enantiomer (S1427) showed a kinact/Ki value against LSD1 that was more than 100 times higher than that of its mirror image (S1428). nih.gov In the context of prolyl endopeptidase (PEP) inhibitors, the configuration on the cyclopropane ring must be (R,R) to achieve strong enzymatic inhibition and good in vivo activity. unl.pt These findings collectively highlight the necessity of controlling stereochemistry to optimize potency and selectivity.

| Compound Series | Stereoisomer | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Aryl-2-fluoro-cyclopropylamines | trans-isomers | MAO A | Low micromolar inhibitors | nih.gov |

| 2-Aryl-2-fluoro-cyclopropylamines | cis-isomers | MAO A | 10 to 100 times less active than trans | nih.gov |

| 2-Fluoro-2-phenylcyclopropylamine | (1S,2S)-enantiomer | Tyramine Oxidase | Excellent inhibitor | nih.gov |

| 2-Fluoro-2-phenylcyclopropylamine | (1R,2R)-enantiomer | Tyramine Oxidase | Essentially inactive | nih.gov |

| Tranylcypromine Derivative (LSD1 Inhibitor) | Enantiomer S1427 | LSD1 | kinact/Ki > 100x higher than its enantiomer | nih.gov |

| (2-Phenylcyclopropyl)carbonyl Compound | (R,R) configuration | PEP | Strong inhibition and good in vivo activity | unl.pt |

Modifications at the Amine Group and Cyclopropane Substituents

N-Substitution Effects

Modification of the primary amine group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and target interactions. Adding substituents to the nitrogen atom can influence factors such as polarity, basicity (pKa), hydrogen bonding capacity, and steric bulk, which in turn affect solubility, membrane permeability, and binding affinity.

Structure-activity relationship studies on various scaffolds demonstrate the profound impact of N-substitution. For example, in a series of phenylpyrazolones, direct N-acylation resulted in weak inhibitors, whereas introducing a piperidine (B6355638) linker followed by substitution with apolar moieties like aryl or benzyl rings yielded highly active compounds. frontiersin.org Conversely, introducing polar groups such as imidazole or morpholine generally led to compounds with much lower activity. frontiersin.org In another study on isosteviol-based aminoalcohols, N-alkyl substitution was generally found to reduce antiproliferative activity, yet a compound with an N-(1H-imidazol-1-yl)propyl group proved to be the most active derivative in the series. nih.gov

Cyclopropyl (B3062369) Ring Substitution Effects

Direct substitution on the cyclopropane ring offers another avenue for structural optimization. The rigid nature of the three-membered ring means that the position and orientation of substituents are fixed, allowing for precise probing of a target's active site.

The introduction of a fluorine atom onto the cyclopropane ring of phenylcyclopropylamine analogues has been studied for its effect on MAO inhibition. It was found that a fluorine atom positioned cis to the amino group was a key structural feature that increased the inhibition of microbial tyramine oxidase. nih.gov The most potent competitive inhibitor in that study was trans-2-fluoro-2-phenylcyclopropylamine (where the fluorine is cis to the amine), which had an IC50 value 10 times lower than its non-fluorinated counterpart, tranylcypromine. nih.gov

Furthermore, substitution on the cyclopropane ring can alter the electronic properties of the molecule. The introduction of the highly electronegative fluorine atom into the 2-position of the cyclopropane ring decreases the pKa value of the amine, which influences the compound's ionization state at physiological pH and can impact solubility and target engagement. nih.gov

| Modification Type | Example | Key Finding | Reference |

|---|---|---|---|

| Cyclopropyl Ring Substitution | Fluorine atom cis to the amino group | Increased tyramine oxidase inhibition | nih.gov |

| Cyclopropyl Ring Substitution | Introduction of fluorine at the 2-position | Decreases the pKa value of the amine | nih.gov |

| N-Substitution | Apolar aryl/benzyl groups on a piperidine linker | Potent activity against T. cruzi | frontiersin.org |

| N-Substitution | Polar imidazole/morpholine groups | High micromolar (low) activity | frontiersin.org |

| N-Substitution | N-(1H-imidazol-1-yl)propyl group on isosteviol | Most active antiproliferative derivative | nih.gov |

Scaffold-Based Design and Privileged Structures

Cyclopropanamine as a Core Scaffold for Bioactive Compounds

The cyclopropane ring is a recurring motif in numerous natural products and synthetic molecules, and its incorporation into drug candidates is a focus of therapeutic research. bulletin.amnih.gov The cyclopropylamine scaffold, in particular, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for drug discovery. nih.gov